{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid

Physicochemical Properties Lipophilicity Drug-likeness

{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid (CAS 879362-89-7) is a sulfonamide derivative that integrates a diethoxy‑substituted phenyl ring with a glycine‑derived acetic acid moiety. It belongs to the sulfonylamino‑acetic acid class, which is broadly claimed in the patent literature as non‑peptide orexin receptor antagonists.

Molecular Formula C12H17NO6S
Molecular Weight 303.33
CAS No. 879362-89-7
Cat. No. B2745264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid
CAS879362-89-7
Molecular FormulaC12H17NO6S
Molecular Weight303.33
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)OCC
InChIInChI=1S/C12H17NO6S/c1-3-18-10-6-5-9(7-11(10)19-4-2)20(16,17)13-8-12(14)15/h5-7,13H,3-4,8H2,1-2H3,(H,14,15)
InChIKeyHPTQKYWBICPVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification: {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid (CAS 879362-89-7) as a Defined Sulfonamide Building Block


{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid (CAS 879362-89-7) is a sulfonamide derivative that integrates a diethoxy‑substituted phenyl ring with a glycine‑derived acetic acid moiety [1]. It belongs to the sulfonylamino‑acetic acid class, which is broadly claimed in the patent literature as non‑peptide orexin receptor antagonists [2]. The compound is supplied as a research‑grade chemical with a specified minimum purity and a fully characterised molecular identity, making it suitable as a reproducible synthetic intermediate or scaffold for medicinal chemistry [1].

Procurement Risk Assessment: Why a Generic Sulfonamide Cannot Replace {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid


Within the sulfonylamino‑acetic acid series, even subtle changes to the aryl substitution pattern can drastically alter physicochemical properties and biological target engagement. The patent class exemplified by US7279578 teaches that orexin‑2 receptor antagonism is exquisitely sensitive to the nature and position of substituents on the phenyl ring [1]. Replacing the 3,4‑diethoxy motif with a different group (e.g., unsubstituted phenyl or a different alkoxy pattern) would yield a molecule with a distinct logP, hydrogen‑bonding capacity, and potentially a complete loss of the receptor‑interaction profile inferred from the class [1]. For procurement where exact SAR reproducibility is critical, simple class‑based substitution is therefore not scientifically valid.

Quantitative Differentiation Guide for {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid Procurement


Physicochemical Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA)

The 3,4‑diethoxy substitution pattern confers distinct physicochemical properties relative to the unsubstituted phenyl analog. The target compound exhibits a higher computed lipophilicity (XLogP3 = 1.2) and a larger topological polar surface area (TPSA = 110 Ų) [1]. This difference impacts solubility, permeability, and protein‑binding potential, which are critical considerations in assay development or in vivo formulation [1][2].

Physicochemical Properties Lipophilicity Drug-likeness

Purity Specification Differentiation: Vendor-Defined Minimum Purity for Reproducible Research

The target compound is commercially available with a guaranteed minimum purity of ≥95% (as specified by multiple vendors) . This provides a verifiable quality benchmark for procurement, ensuring that the material meets a defined standard suitable for research‑grade synthesis or biological assays.

Purity Quality Control Reproducibility

Molecular Weight Differentiation: A Tangible Parameter for Logistics and Formulation

The molecular weight of the target compound is 303.33 g/mol [1]. This is notably higher than that of its 3,4‑dimethoxy analog (MW = 260.27 g/mol) [2], a direct consequence of replacing two methoxy groups with two ethoxy groups. This difference has practical implications for molarity calculations, stock solution preparation, and shipping/handling classifications.

Molecular Weight Inventory Management Formulation

Class-Level Biological Activity Inference: Potential as an Orexin Receptor Antagonist Scaffold

The target compound falls within the broad Markush structure of sulfonylamino‑acetic acid derivatives claimed as non‑peptide orexin receptor antagonists, particularly for the human orexin‑2 receptor [1]. The patent literature explicitly teaches that the nature of the aryl substituents is critical for receptor binding affinity, although no quantitative IC₅₀ or Ki data are available specifically for this 3,4‑diethoxy compound. This class‑level inference positions the compound as a potential starting point for orexin receptor‑targeted medicinal chemistry campaigns.

Orexin Receptor Antagonist Medicinal Chemistry

Recommended Research and Industrial Applications for {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid


Medicinal Chemistry: Orexin Receptor Antagonist Lead Generation

Given its membership in the sulfonylamino‑acetic acid class claimed for orexin receptor antagonism , this compound can be employed as a defined core scaffold for structure‑activity relationship (SAR) exploration. Its diethoxy substitution pattern provides a distinct physicochemical profile (XLogP3 = 1.2) [1] that can be systematically varied to probe lipophilic requirements of the orexin‑2 receptor binding pocket.

Synthetic Chemistry: Versatile Sulfonamide Building Block

The compound's sulfonylamino‑acetic acid core serves as a reactive handle for amide bond formation and further derivatization. Its guaranteed purity of ≥95% ensures reliable performance in multi‑step synthetic sequences, minimizing the risk of side reactions caused by undefined impurities.

Assay Development: Physicochemical Control Compound for Lipophilicity Studies

With a computed XLogP3 of 1.2 and a TPSA of 110 Ų , this compound occupies a defined position in the drug‑like chemical space. It can be used as a calibration or control compound in assays designed to measure cellular permeability, solubility, or protein binding, where precise knowledge of these properties is required.

Academic Research: Structure‑Property Relationship Studies in Sulfonamides

The direct comparison between the 3,4‑diethoxy (MW = 303.33) and 3,4‑dimethoxy (MW = 260.27) analogs [1] provides a controlled system for studying the impact of alkoxy chain length on molecular recognition, metabolic stability, or formulation behaviour in a sulfonamide‑based scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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